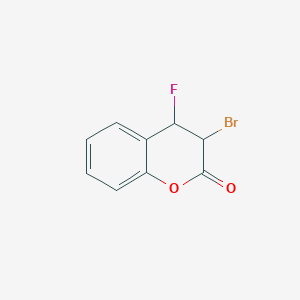
3-Bromo-4-fluoro-3,4-dihydro-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-fluoro-3,4-dihydro-2H-1-benzopyran-2-one is a heterocyclic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are commonly found in various natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-3,4-dihydro-2H-1-benzopyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol and 2,4-dibromobutyric acid.
Formation of Intermediate: The intermediate compound is formed through a series of reactions, including bromination and cyclization.
Final Product: The final product, this compound, is obtained through purification and isolation techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoro-3,4-dihydro-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride and alkyl halides are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
3-Bromo-4-fluoro-3,4-dihydro-2H-1-benzopyran-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets.
Industrial Applications: The compound is utilized in the synthesis of other complex molecules and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: This compound shares a similar benzopyran core but differs in the functional groups attached.
1,2,4-Benzothiadiazine-1,1-dioxide: Another heterocyclic compound with distinct biological activities.
Uniqueness
3-Bromo-4-fluoro-3,4-dihydro-2H-1-benzopyran-2-one is unique due to the presence of both bromine and fluorine atoms, which confer specific chemical reactivity and biological properties. Its structural features make it a valuable compound for various scientific research applications.
Properties
CAS No. |
82470-30-2 |
|---|---|
Molecular Formula |
C9H6BrFO2 |
Molecular Weight |
245.04 g/mol |
IUPAC Name |
3-bromo-4-fluoro-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C9H6BrFO2/c10-7-8(11)5-3-1-2-4-6(5)13-9(7)12/h1-4,7-8H |
InChI Key |
BNJAWOVYBFZYKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(C(=O)O2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















